molecular formula C18H24N2O2 B2395686 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-95-0

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

Cat. No.: B2395686
CAS No.: 851404-95-0
M. Wt: 300.402
InChI Key: PQDGKFJRTABJJL-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethyl and Butanamide Groups: The ethyl and butanamide groups can be introduced through alkylation and amidation reactions. For example, the quinoline derivative can be alkylated with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with butanoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being explored for its potential therapeutic applications in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, such as dyes and pigments, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.

    2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of a butanamide group.

Uniqueness

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and therapeutic efficacy compared to similar compounds.

Properties

IUPAC Name

2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-13(5-2)17(21)19-9-8-15-11-14-7-6-12(3)10-16(14)20-18(15)22/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGKFJRTABJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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